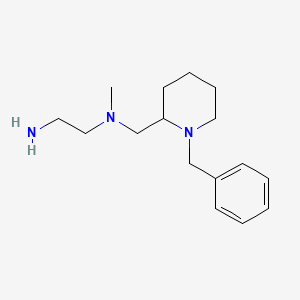

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine

CAS No.:

Cat. No.: VC13458884

Molecular Formula: C16H27N3

Molecular Weight: 261.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H27N3 |

|---|---|

| Molecular Weight | 261.41 g/mol |

| IUPAC Name | N'-[(1-benzylpiperidin-2-yl)methyl]-N'-methylethane-1,2-diamine |

| Standard InChI | InChI=1S/C16H27N3/c1-18(12-10-17)14-16-9-5-6-11-19(16)13-15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-14,17H2,1H3 |

| Standard InChI Key | GYAOKASOWLQRPJ-UHFFFAOYSA-N |

| SMILES | CN(CCN)CC1CCCCN1CC2=CC=CC=C2 |

| Canonical SMILES | CN(CCN)CC1CCCCN1CC2=CC=CC=C2 |

Introduction

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine is a synthetic compound belonging to the class of piperidine derivatives. It features a piperidine ring substituted with a benzyl group and an ethylenediamine moiety, contributing to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry and pharmacology due to its diverse chemical reactivity and biological activity.

Synthesis

The synthesis of N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine typically involves several steps, though specific detailed protocols are not widely documented in reliable sources. Generally, such syntheses involve reactions that efficiently produce the desired compound with high yields.

Biological Activity and Potential Applications

Research indicates that N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine exhibits significant biological activity, particularly in relation to receptor interactions. It may act as an agonist or antagonist at specific receptors, influencing biochemical pathways crucial for therapeutic effects. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders or enhancing cognitive functions.

| Potential Application | Description |

|---|---|

| Neurological Disorders | Modulation of neurotransmitter systems |

| Cognitive Enhancement | Potential for enhancing cognitive functions |

Mechanism of Action

The mechanism of action for N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine primarily involves its role as an inhibitor of protein arginine methyltransferases. By inhibiting these enzymes, the compound disrupts the methylation of arginine residues on target proteins, which can alter their function and interactions within cellular pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine. For example:

| Compound Name | Unique Features |

|---|---|

| N1-(1-benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine | Contains a cyclopropyl group instead of an ethylene moiety |

| N1-(4-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine | Features an isopropyl substitution affecting steric properties |

| N1-(3-benzylpiperidin-4-yl)-N1-methylethane-1,2-diamine | Variation in benzyl position alters receptor interaction profiles |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume